molecular formula C2H7N B107494 Ethyl-d5-amine CAS No. 17616-24-9

Ethyl-d5-amine

Cat. No.: B107494
CAS No.: 17616-24-9
M. Wt: 50.11 g/mol
InChI Key: QUSNBJAOOMFDIB-ZBJDZAJPSA-N
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Description

Ethyl-d5-amine, also known as deuterated ethylamine, is a chemical compound with the formula C₂H₂D₅N. It is an isotopologue of ethylamine, where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Ethyl-d5-amine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a deuterated solvent in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of deuterated compounds for various industrial applications, including the manufacture of specialty chemicals and materials.

Safety and Hazards

Ethan-d5-amine is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It may cause respiratory irritation and is toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

Target of Action

Ethan-d5-amine, also known as Ethyl-d5-amine, is a derivative of ammonia in which one hydrogen atom is replaced by an ethyl group Amines, in general, are known to interact with various biological targets, including enzymes and receptors, where they can act as nucleophiles .

Mode of Action

The mode of action of Ethan-d5-amine involves its interaction with its targets. As a nucleophile, it can react with carbonyl compounds to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .

Biochemical Pathways

The formation of imine derivatives (schiff bases) suggests that it may be involved in various biochemical reactions where these compounds play a role .

Pharmacokinetics

Amines with fewer than five carbon atoms, like ethan-d5-amine, are generally water-soluble . This suggests that Ethan-d5-amine could be readily absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes.

Result of Action

The molecular and cellular effects of Ethan-d5-amine’s action would depend on its specific targets and the nature of its interactions with these targets. The formation of imine derivatives suggests that it could potentially influence various cellular processes where these compounds are involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethan-d5-amine. For instance, the pH can affect the rate of imine formation, which is generally greatest near a pH of 5 . Additionally, the compound’s water solubility suggests that its action could be influenced by the hydration status of the body .

Biochemical Analysis

Biochemical Properties

Ethan-d5-amine, like other amines, is expected to participate in biochemical reactions involving amine groups. It may interact with enzymes such as transaminases , which are known to act on amines and are involved in important biochemical pathways. The nature of these interactions could involve the formation of enzyme-substrate complexes, followed by biochemical transformations.

Cellular Effects

For instance, biogenic amines, which include aliphatic amines like ethylamine, have essential physiological functions such as the regulation of growth and blood pressure and control of nerve conduction .

Molecular Mechanism

Amines are known to undergo metabolic activation by N-hydroxylation of the exocyclic amine groups to produce reactive intermediates, which are implicated in DNA damage and genotoxicity .

Dosage Effects in Animal Models

It is known that the effects of amines can vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Ethan-d5-amine, like other amines, is likely to be involved in various metabolic pathways. Amines are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .

Transport and Distribution

Amines are known to interact with various transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Some amines are known to localize to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-d5-amine can be synthesized through several methods. One common approach involves the reaction of deuterated ethanol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres. The catalyst used can vary, but common choices include platinum or palladium on carbon.

Industrial Production Methods

In an industrial setting, ethan-d5-amine is produced through the catalytic hydrogenation of deuterated acetonitrile. This process involves the use of a deuterium gas source and a metal catalyst, such as palladium or nickel. The reaction is carried out at elevated temperatures and pressures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl-d5-amine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated acetaldehyde and deuterated acetic acid.

    Reduction: It can be reduced to form deuterated ethane.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Deuterated acetaldehyde, deuterated acetic acid.

    Reduction: Deuterated ethane.

    Substitution: Various deuterated amides, alkylated amines, and other substituted derivatives.

Comparison with Similar Compounds

Ethyl-d5-amine is similar to other deuterated amines, such as deuterated methylamine and deuterated propylamine. its unique structure and properties make it particularly useful in certain applications. For example, its use in NMR spectroscopy is favored due to the distinct deuterium signals it provides, which are less prone to interference compared to hydrogen signals.

List of Similar Compounds

  • Deuterated methylamine (CD₃NH₂)
  • Deuterated propylamine (C₃H₇D₅N)
  • Deuterated butylamine (C₄H₉D₅N)

Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSNBJAOOMFDIB-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938763
Record name (~2~H_5_)Ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

50.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17616-24-9
Record name Ethan-d5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_5_)Ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: Why use deuterium-labeled nitrosomethylethylamines in cancer research?

A: Researchers used deuterium-labeled nitrosomethylethylamine compounds, including nitrosomethylethyl-d5-amine, to investigate the impact of deuterium substitution on the carcinogenic potential of these compounds. By comparing the effects of deuterated and non-deuterated forms, researchers aimed to gain insights into the mechanisms of cancer development related to these compounds. [, ]

Q2: The study mentions that nitrosomethylthis compound was more carcinogenic than the non-deuterated form. What could explain this difference?

A: While the study demonstrates that replacing hydrogens with deuterium in specific positions of nitrosomethylethylamine increased its carcinogenicity in rats, the exact reasons are not fully explained within the provided abstracts []. It is known that deuterium, being heavier than hydrogen, can alter the rates of chemical reactions involving the breaking of C-H bonds. This is known as the kinetic isotope effect. It is possible that this effect, influencing the metabolism or breakdown of nitrosomethylthis compound within the body, could contribute to the observed increase in carcinogenicity. Further research is needed to elucidate the precise mechanisms underlying this difference. []

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